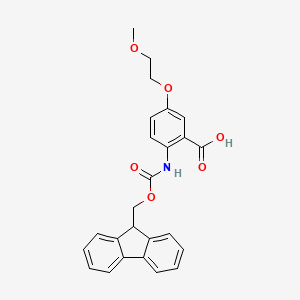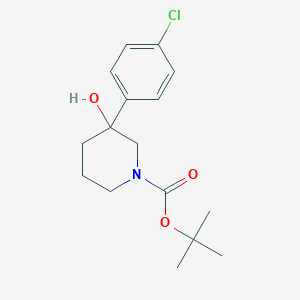
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine
Vue d'ensemble
Description
The compound “6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine” is a unique chemical with a complex structure . It is used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its empirical formula and molecular weight. For instance, the empirical formula of a related compound, tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate, is C21H36FN3O3Si and its molecular weight is 425.61 . The structure of the compound might be similar, but without specific data, it’s hard to provide an accurate analysis.Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Research in the field of organic synthesis often focuses on the development of novel compounds with potential applications in drug development and material science. The structural features of the compound suggest its utility in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, studies on the metallation of π-deficient heteroaromatic compounds, like those involving fluoropyridines and iodopyridines, are crucial for introducing functional groups that can interact with biological targets or further chemical modification (Marsais & Quéguiner, 1983). Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry for its contribution to the stereochemistry of molecules and its ability to modulate biological activity (Li Petri et al., 2021).
Medicinal Chemistry Applications
The compound's structural components, such as the pyrrolidine ring and the fluoropyridine moiety, are commonly found in bioactive molecules. Research on pyrrolidine in drug discovery highlights its versatility and the role of its stereochemistry in determining biological activity. The pyrrolidine scaffold is involved in the design of novel compounds for the treatment of various diseases, showcasing the importance of such structures in medicinal chemistry (Li Petri et al., 2021).
Material Science and Catalysis
In material science and catalysis, the tert-butyldimethylsilyloxy (TBDMS) group is often used as a protective group for alcohols and other functional groups, facilitating various synthetic transformations. The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the role of such silyl-protected intermediates in the stereoselective synthesis of amines and their derivatives, highlighting the broader relevance of silyl ether chemistry in the synthesis of structurally diverse and biologically significant molecules (Philip et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, a related compound, 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine, is classified as Acute Tox. 4 Oral, indicating that it’s harmful if swallowed . The compound might have similar hazards, but without specific data, it’s hard to provide an accurate assessment.
Propriétés
IUPAC Name |
tert-butyl-[[1-(6-fluoro-5-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-8-9-20(10-12)14-7-6-13(18)15(17)19-14/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPDZBTGFXOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673603 | |
| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine | |
CAS RN |
1228666-57-6 | |
| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)









